6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine, involves several methods. These include the Umemoto reaction, Balts-Schiemann reaction, and substitution reactions . The synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and fluoropyridines fused with carbo-, heterocycles are also presented .Molecular Structure Analysis
The molecular structure of 6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine can be represented by the formula C6H7FN2 . The molecular weight of this compound is 126.13 .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine include a molecular weight of 126.13 and a molecular formula of C6H7FN2 . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 194.6±25.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C .Scientific Research Applications
Agricultural Chemical Development
The introduction of fluorine atoms into lead structures is a common modification to develop new agricultural products with improved physical, biological, and environmental properties . 6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine could serve as a building block for the synthesis of novel compounds with potential use as pesticides or herbicides, leveraging the unique properties imparted by the fluorine atom.
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are compounds with interesting physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents. This compound can be a precursor in the synthesis of various fluoropyridines, which are less reactive than their chlorinated and brominated analogues and have reduced basicity, making them valuable in medicinal chemistry .
Pharmaceutical Intermediate
As a pharmaceutical intermediate, this compound can be used in the synthesis of various drugs . Its role as an intermediate means it can be a key component in the creation of active pharmaceutical ingredients (APIs), which are the essential substances in medications that produce the intended effects.
Imaging Agent Development
The compound’s potential for substitution with Fluorine-18 makes it a candidate for the development of imaging agents for biological applications . These imaging agents can be used to track the distribution and accumulation of drugs within the body, providing valuable information for drug development and pharmacokinetics studies.
Mechanism of Action
- By increasing cGMP levels, vericiguat enhances vasodilation, reduces cardiac afterload, and improves cardiac contractility .
- Vericiguat bridges this gap by directly stimulating sGC, ensuring adequate cGMP levels and maintaining cardiovascular homeostasis .
Target of Action:
- Vericiguat directly stimulates sGC (soluble guanylate cyclase), which is a key component of the NO-sGC-cGMP signaling pathway. sGC enzymes, found in vascular smooth muscle cells and other cell types, catalyze the synthesis of cyclic guanosine monophosphate (cGMP) in response to nitric oxide (NO) activation. cGMP acts as a second messenger, regulating downstream signaling cascades involved in cardiovascular function .
Mode of Action:
Biochemical Pathways:
Pharmacokinetics:
- Vericiguat is orally administered and well-absorbed. It distributes widely in tissues. Vericiguat undergoes hepatic metabolism. Elimination occurs primarily via feces.
Result of Action:
- Increased cGMP levels lead to vasodilation, reduced cardiac workload, and improved cardiac function. Enhanced contractility, reduced hypertrophy, and improved overall cardiac performance .
Action Environment:
- Vericiguat’s efficacy and stability may be influenced by factors such as pH, temperature, and oxidative stress. Consider patient-specific conditions (e.g., renal function, concomitant medications) affecting vericiguat’s action .
properties
IUPAC Name |
6-(5-fluoropyridin-3-yl)-2-methylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4/c1-6-14-9(3-10(12)15-6)7-2-8(11)5-13-4-7/h2-5H,1H3,(H2,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCESVRFAIXLJCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2=CC(=CN=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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